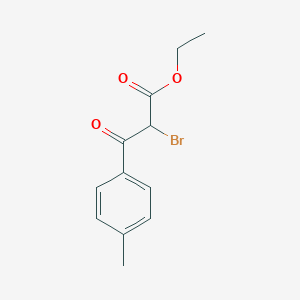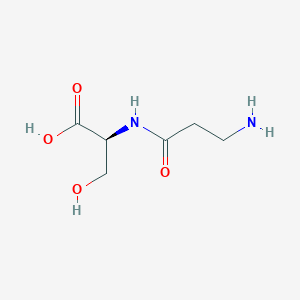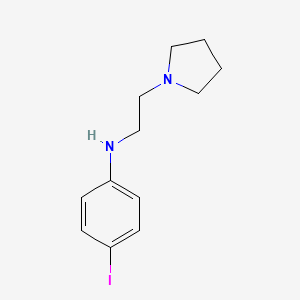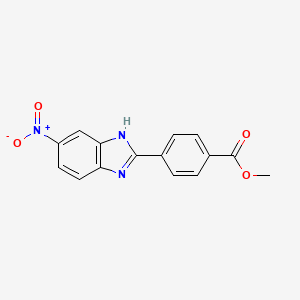
4-(5-nitro-1H-benzimidazol-2-yl)benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-nitro-1H-benzimidazol-2-yl)benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-benzimidazol-2-yl)benzoic acid methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents like acetonitrile or ethanol, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps like purification through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-nitro-1H-benzimidazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Methyl 4-(5-nitro-1H-benzimidazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-benzimidazol-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to various enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar nitroimidazole structure.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Uniqueness
Methyl 4-(5-nitro-1H-benzimidazol-2-yl)benzoate is unique due to its specific combination of a benzimidazole ring with a nitro group and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
methyl 4-(6-nitro-1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11N3O4/c1-22-15(19)10-4-2-9(3-5-10)14-16-12-7-6-11(18(20)21)8-13(12)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
HOBJYPWOXQIQPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


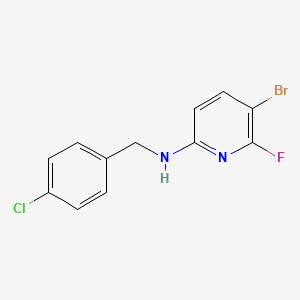
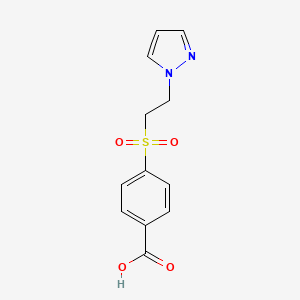
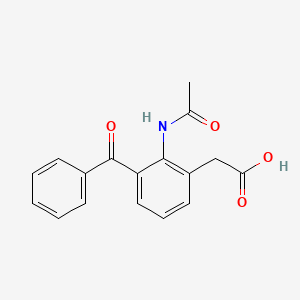
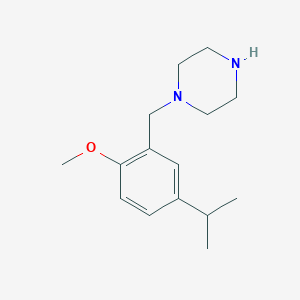
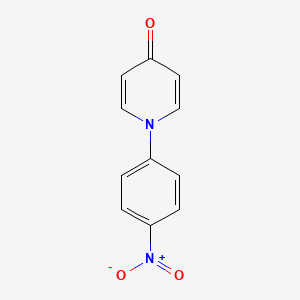
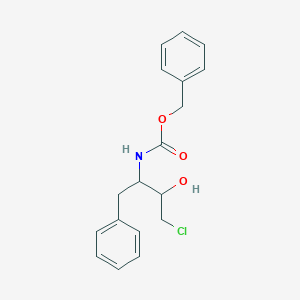
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
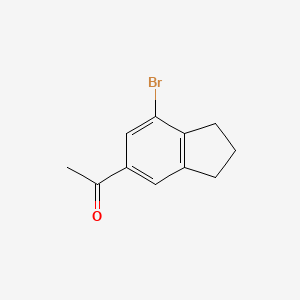
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[4-(pentadecyloxy)benzene]](/img/structure/B8530115.png)
